Xylitol-1-13C -

Xylitol-1-13C

Catalog Number: EVT-12537954
CAS Number:
Molecular Formula: C5H12O5
Molecular Weight: 153.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Xylitol-1-13C can be sourced through both biological and chemical methods. Biologically, it can be produced by fermenting xylose using specific yeast strains, while chemically, it is synthesized through hydrogenation processes involving xylose derived from lignocellulosic biomass. In terms of classification, xylitol falls under the category of polyols or sugar alcohols, which are characterized by their hydroxyl groups (-OH) and are often used as low-calorie sweeteners.

Synthesis Analysis

Methods

The synthesis of xylitol-1-13C typically involves two primary methods: biological fermentation and chemical hydrogenation.

  1. Biological Fermentation:
    • Xylose is fermented using specific yeast strains capable of converting xylose into xylitol. For instance, strains like Candida sp. have shown effective conversion rates under optimized conditions (temperature, pH, and nutrient availability) .
  2. Chemical Hydrogenation:
    • This method involves the catalytic hydrogenation of xylose using metal catalysts such as Raney nickel or ruthenium at elevated temperatures (353–413 K). The process generally follows these steps:
      1. Hydrolysis of lignocellulosic biomass to produce xylose.
      2. Purification of xylose from the hydrolysate.
      3. Catalytic hydrogenation to convert xylose to xylitol.
      4. Purification and crystallization of xylitol .

Technical Details

The efficiency of these methods can vary significantly based on the conditions applied during fermentation or hydrogenation. For example, optimizing fermentation parameters can lead to yields exceeding 0.77 grams of xylitol per gram of xylose . In contrast, chemical methods may achieve yields between 50% to 60% from the initial xylose content .

Molecular Structure Analysis

Structure

Xylitol-1-13C has the same molecular structure as regular xylitol but with a carbon atom labeled with the stable isotope carbon-13. Its molecular formula is C5H12O5C_5H_{12}O_5, indicating it has five carbon atoms, twelve hydrogen atoms, and five oxygen atoms.

Data

The presence of the carbon-13 isotope allows researchers to track metabolic pathways involving xylitol in biological systems through techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry.

Chemical Reactions Analysis

Reactions

Xylitol can undergo various chemical reactions typical for polyols:

  1. Reduction Reactions:
    • Xylose can be reduced to xylitol using reducing agents like sodium amalgam or through catalytic hydrogenation processes .
  2. Esterification:
    • Xylitol can react with acids to form esters, which are useful in creating derivatives for various applications .

Technical Details

The reactivity of xylitol's hydroxyl groups allows for diverse chemical modifications, making it a versatile compound in organic synthesis.

Mechanism of Action

Process

The mechanism by which xylitol exerts its beneficial effects, particularly in dental health, involves several processes:

  1. Inhibition of Bacterial Growth:
    • Xylitol reduces the levels of decay-causing bacteria in the mouth by inhibiting their ability to metabolize sugars effectively.
  2. Saliva Production:
    • The consumption of xylitol stimulates saliva production, which helps neutralize acids produced by bacteria and promotes remineralization of tooth enamel.

Data

Studies have shown that regular consumption of xylitol can lead to a significant reduction in dental caries incidence compared to traditional sugars .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 152.15 g/mol
  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water
  • Melting Point: Approximately 92–96 °C

Chemical Properties

  • pH: Neutral (approximately pH 7)
  • Stability: Stable under normal conditions but sensitive to high temperatures during processing.

Relevant analyses indicate that xylitol does not ferment in the mouth like sucrose, leading to lower acid production by oral bacteria .

Applications

Scientific Uses

Xylitol-1-13C is primarily utilized in research settings:

  1. Metabolic Studies:
    • It serves as a tracer in metabolic pathways involving carbohydrates.
  2. Dental Research:
    • Used to study the effects of sugar alcohols on oral health and bacterial metabolism.
  3. Food Industry:
    • Employed as a low-calorie sweetener in food products while being studied for its potential health benefits.

Properties

Product Name

Xylitol-1-13C

IUPAC Name

(2R,3R,4S)-(113C)pentane-1,2,3,4,5-pentol

Molecular Formula

C5H12O5

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5+/i1+1/m1/s1

InChI Key

HEBKCHPVOIAQTA-UUYANESRSA-N

Canonical SMILES

C(C(C(C(CO)O)O)O)O

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([13CH2]O)O)O)O)O

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